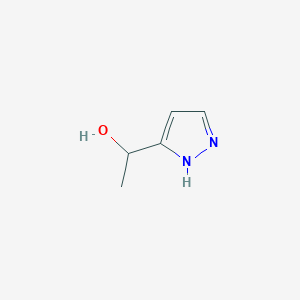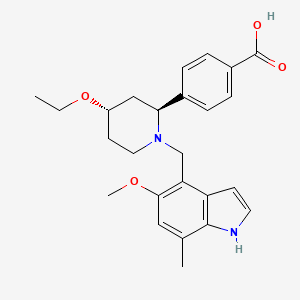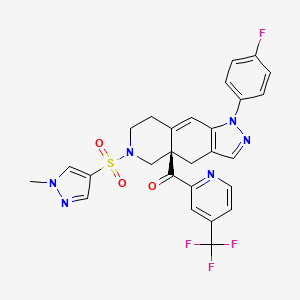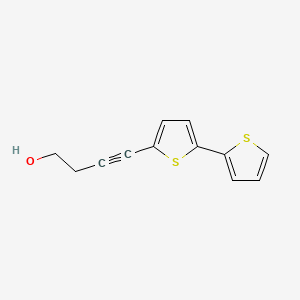
1-(1H-ピラゾール-3-イル)エタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Pyrazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C5H8N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a pyrazole ring attached to an ethan-1-ol group, making it a versatile molecule for synthetic and industrial applications.
科学的研究の応用
1-(1H-Pyrazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds, followed by reduction. Another method includes the reaction of 3-pyrazolecarboxaldehyde with ethylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of 1-(1H-pyrazol-3-yl)ethan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions: 1-(1H-Pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
類似化合物との比較
1-Phenyl-1H-pyrazol-3-ol: Similar structure but with a phenyl group instead of an ethan-1-ol group.
3,5-Dimethyl-1H-pyrazole: Similar pyrazole ring but with methyl groups at positions 3 and 5.
1-(1H-Pyrazol-4-yl)ethan-1-ol: Similar structure but with the pyrazole ring attached at position 4 instead of 3.
Uniqueness: 1-(1H-Pyrazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
生物活性
1-(1H-pyrazol-3-yl)ethan-1-ol, a compound featuring a pyrazole ring, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. Various methods have been employed to optimize yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure of the synthesized compounds.
Table 1: Characterization Techniques for 1-(1H-pyrazol-3-yl)ethan-1-ol
| Technique | Description |
|---|---|
| NMR | Provides information on molecular structure and purity. |
| FT-IR | Identifies functional groups present in the compound. |
| Mass Spectrometry | Confirms molecular weight and structure. |
Antioxidant Activity
Recent studies have shown that 1-(1H-pyrazol-3-yl)ethan-1-ol exhibits significant antioxidant properties. It has been evaluated using various in vitro assays that measure free radical scavenging capabilities. For instance, it demonstrated a notable ability to inhibit lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative stress.
Anti-Diabetic Properties
The compound has also been investigated for its anti-diabetic effects. In vitro studies revealed that it effectively inhibits key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. This inhibition can help manage blood glucose levels, making it a candidate for further development as an anti-diabetic agent .
Antimicrobial Activity
Antimicrobial evaluations have shown that 1-(1H-pyrazol-3-yl)ethan-1-ol possesses activity against various Gram-positive and Gram-negative bacteria. In disc diffusion assays, it exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or function .
Table 2: Antimicrobial Activity of 1-(1H-pyrazol-3-yl)ethan-1-ol
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In vivo studies have demonstrated that 1-(1H-pyrazol-3-yl)ethan-1-ol exhibits anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin. The compound significantly reduced carrageenan-induced paw edema in animal models, indicating its potential use in treating inflammatory conditions .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including 1-(1H-pyrazol-3-yl)ethan-1-ol, for their biological activities. The results indicated that modifications to the pyrazole ring could enhance specific activities while maintaining low toxicity profiles. This study underscores the importance of structural optimization in developing effective therapeutic agents.
特性
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABHXTNYNGUYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23585-50-4 |
Source


|
| Record name | 1-(1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














